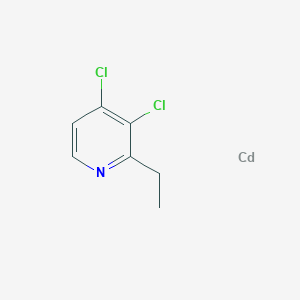![molecular formula C8H4S6 B14292639 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- CAS No. 118148-32-6](/img/structure/B14292639.png)
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- typically involves the reaction of 5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiin-2-one with various halogenating agents. For example, the electrophilic halogenation of the ethylenic bridge in the compound can be achieved using sulfuryl chloride (SO2Cl2), Selectfluor, or xenon difluoride (XeF2) to afford the corresponding monochloro, dichloro, and monofluoro derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient halogenating agents and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogenation reactions, as mentioned earlier, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, Selectfluor, and xenon difluoride for halogenation . Oxidation reactions may involve reagents like hydrogen peroxide or peracids, while reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include halogenated derivatives, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- involves its ability to donate electrons and participate in redox reactions. The compound’s unique electronic properties allow it to interact with various molecular targets and pathways, making it useful in the development of organic electronic devices and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A well-known organic superconductor with similar electronic properties.
Tetrathiafulvalene (TTF): Another sulfur-containing heterocycle used in organic electronics.
1,2-Dithiole-3-thiones: Known for their pharmacological activities, including antitumor and antioxidant properties.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)- is unique due to its specific electronic properties and ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
118148-32-6 |
|---|---|
Formule moléculaire |
C8H4S6 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine |
InChI |
InChI=1S/C8H4S6/c1-2-10-5(9-1)8-13-6-7(14-8)12-4-3-11-6/h1-4H |
Clé InChI |
COMIIMNCMGOMMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C2SC3=C(S2)SC=CS3)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
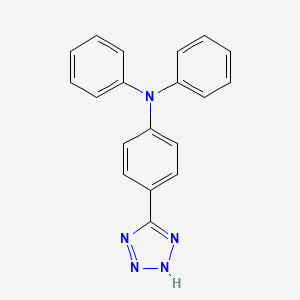

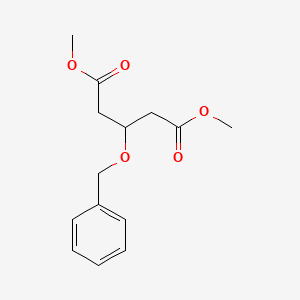
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)


![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)
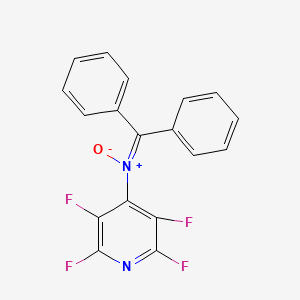
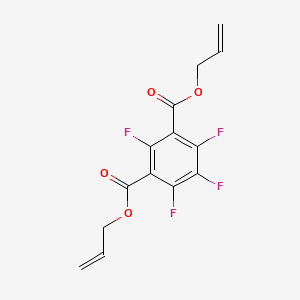
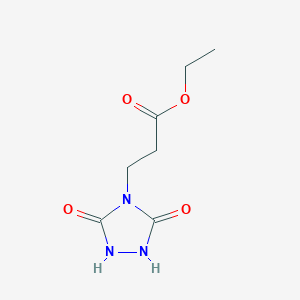
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
